molecular formula C7H7N3O3 B182513 4-Nitrobenzohydrazide CAS No. 636-97-5

4-Nitrobenzohydrazide

Cat. No.: B182513
CAS No.: 636-97-5
M. Wt: 181.15 g/mol
InChI Key: FKZXYJYTUSGIQE-UHFFFAOYSA-N
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Description

4-Nitrobenzohydrazide is a chemical compound with the molecular formula C₇H₇N₃O₃. It is characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring, which is attached to a hydrazide group (-CONHNH₂). This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide. The general reaction is as follows:

4-Nitrobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Nitrobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Nitrobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solvents such as methanol or ethanol to dissolve the reactants. The reaction mixture is then heated, and the product is isolated through filtration and recrystallization techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, and bases like sodium hydroxide.

Major Products:

Scientific Research Applications

4-Nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the hydrazide group.

    4-Aminobenzohydrazide: Reduction product of 4-nitrobenzohydrazide.

    4-Nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.

Uniqueness: this compound is unique due to the presence of both the nitro and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXYJYTUSGIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060913
Record name 4-Nitrobenzoylhydrazine
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

636-97-5
Record name 4-Nitrobenzoic acid hydrazide
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Record name 4-Nitrobenzoylhydrazine
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Record name 4-Nitrobenzohydrazide
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Record name Benzoic acid, 4-nitro-, hydrazide
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Record name 4-Nitrobenzoylhydrazine
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Record name p-nitrobenzohydrazide
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Record name 4-NITROBENZOYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

Methyl 4-nitrobenzoate (5.42 g; 29.92 mmol; 1 eq.) is dissolved in EtOH (120 ml). Hydrazine hydrate (7.27 ml; 149.60 mmol; 5 eq.) is added and the mixture is stirred 1 hour at rt. It is stirred at 60° C. for 6 hours and rt overnight. The precipitate formed is filtrated and dried under vacuo, affording 4-nitrobenzohydrazide as white-off solid (4.31 g; 79%). 1H NMR (DMSO-d6) δ: 4.63 (s, 2H), 8.03 (d, J=9 Hz, 2H), 8.23 (d, J=9 Hz, 2H), 10.12 (s, 1H). HPLC (method A), Rt: 0.78 min (purity: 100.0%).
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.27 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitro benzoic acid can be reacted with hydrazine to give 4-nitrobenzoic acid hydrazide. This acid hydrazide can be reacted with 2,4-dichlorobenzaldehyde to yield the corresponding acid hydrazone adduct of 2,6-dichlorobenzoldehyde. Treatment of this material with acetic anhydride according to the method of J. Chem. Research Synopsis, 1995, 88-89 can lead to the corresponding N-acetylated 4,5-dihydrooxadiazole. Basic hydrolysis can yield the N-deacetylated product which can be reduced with tin dichloride or with iron powder and ammonium chloride to yield the corresponding aniline. This racemic aniline can be treated with 2,2-dichloroacetyl chloride and triethylamine to yield (±)-2,2-dichloro-N-[4-[5-(2,6-dichlorophenyl)-2-(4,5-dihydrooxadiazolyl)phenyl]acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that the planarity of 4-Nitrobenzohydrazide derivatives is crucial for their tuberculostatic activity. Only derivatives capable of adopting a planar conformation exhibit significant activity against Mycobacterium tuberculosis. Distortions from planarity, often caused by bulky substituents like methyl or nitro groups on the aromatic ring or large substituents on sulfur atoms, can lead to a loss of activity. []

ANone: The molecular formula of this compound is C₇H₇N₃O₃, and its molecular weight is 181.15 g/mol.

A: Researchers frequently employ Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the characterization of this compound and its derivatives. These techniques provide valuable information about the functional groups and structural features present in the molecules. [, , , ]

A: Yes, certain this compound derivatives, like N-(3,4,5-octyloxybenzoyl)-N'-(4'-nitrobenzoyl)hydrazine (C8), demonstrate the ability to form stable gels in various organic solvents. This gelation process is primarily driven by intermolecular hydrogen bonding between the C=O and N-H groups within the molecules. []

A: Yes, studies indicate that oxovanadium(V) complexes incorporating this compound derivatives as ligands display effective catalytic activity in the epoxidation of styrene. [] Similarly, dioxomolybdenum(VI) complexes with this compound-derived ligands have demonstrated effective catalytic properties in the oxidation of various olefins. []

A: Molecular docking simulations are employed to investigate the potential binding modes and interactions of this compound derivatives with target enzymes. For instance, docking studies have been performed to assess the inhibitory activity of these derivatives against xanthine oxidase, a key enzyme involved in the metabolism of purines. [, ] These simulations provide insights into the binding affinities and interactions that contribute to the inhibitory effects of these compounds.

A: Yes, research suggests that certain this compound derivatives, particularly those containing a 1,3,5-triazine moiety, exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. These findings highlight their potential for further development as novel antimicrobial agents. []

A: Yes, N'-arylidene-4-nitrobenzohydrazides demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv strains, supporting their potential as anti-tuberculosis agents. []

A: Single-crystal X-ray diffraction is a primary technique employed to elucidate the three-dimensional structures of this compound derivatives in their crystalline state. This method provides precise information about the bond lengths, bond angles, and intermolecular interactions within the crystal lattice. [, , , ]

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